molecular formula C12H14ClF2NO B6244233 2-chloro-N-[2-(2,4-difluorophenyl)propan-2-yl]propanamide CAS No. 2411279-77-9

2-chloro-N-[2-(2,4-difluorophenyl)propan-2-yl]propanamide

Cat. No.: B6244233
CAS No.: 2411279-77-9
M. Wt: 261.7
InChI Key:
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Description

2-chloro-N-[2-(2,4-difluorophenyl)propan-2-yl]propanamide is an organic compound with a complex structure that includes both chloro and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2,4-difluorophenyl)propan-2-yl]propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and 2-chloropropionyl chloride.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Continuous flow systems: To improve efficiency and safety.

    Purification steps: Such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2,4-difluorophenyl)propan-2-yl]propanamide can undergo various chemical reactions:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired outcome.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Depending on the nucleophile, products can vary widely.

    Oxidation: Typically yields carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Pharmaceuticals: Investigated for potential use in drug development due to its bioactive properties.

    Biological Studies: Used in studies to understand its interaction with biological molecules.

Industry

    Materials Science:

    Agriculture: Could be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(2,4-difluorophenyl)propan-2-yl]propanamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: The exact pathways would depend on the specific application but could involve inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(2,4-difluorophenyl)ethyl]acetamide
  • 2-chloro-N-[2-(2,4-difluorophenyl)propan-2-yl]acetamide

Uniqueness

  • Structural Differences : The presence of the isopropyl group in 2-chloro-N-[2-(2,4-difluorophenyl)propan-2-yl]propanamide distinguishes it from similar compounds.
  • Reactivity : These structural differences can lead to variations in reactivity and biological activity, making it unique for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2411279-77-9

Molecular Formula

C12H14ClF2NO

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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